molecular formula C17H23N5OS B2624456 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1210487-43-6

4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2624456
CAS RN: 1210487-43-6
M. Wt: 345.47
InChI Key: PWZGRPKSFWZOQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide, also known as TAK-659, is a small molecule inhibitor of Bruton’s tyrosine kinase (BTK). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the development and progression of B-cell malignancies. TAK-659 has shown promising preclinical activity in various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).

Mechanism of Action

Advantages and Limitations for Lab Experiments

4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has several advantages for use in lab experiments, including its potency and selectivity for BTK, as well as its ability to induce apoptosis and inhibit BCR signaling in B-cell malignancies. However, this compound also has limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

For research on 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide include clinical trials in B-cell malignancies, as well as further preclinical studies to investigate its potential for combination therapy with other targeted agents. Additionally, research is needed to better understand the mechanisms of resistance to BTK inhibitors, including this compound, in order to develop strategies to overcome resistance and improve patient outcomes.

Synthesis Methods

The synthesis of 4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide involves a multistep process, starting with the reaction of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(4-phenylpiperazin-1-yl)propylamine to give the desired product.

Scientific Research Applications

4-methyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1,2,3-thiadiazole-5-carboxamide has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent activity both as a single agent and in combination with other therapies. In CLL, this compound has been shown to induce apoptosis and inhibit BCR signaling, leading to decreased proliferation and survival of CLL cells. In MCL and DLBCL, this compound has been shown to inhibit proliferation and induce cell death in vitro and in vivo.

properties

IUPAC Name

4-methyl-N-[3-(4-phenylpiperazin-1-yl)propyl]thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5OS/c1-14-16(24-20-19-14)17(23)18-8-5-9-21-10-12-22(13-11-21)15-6-3-2-4-7-15/h2-4,6-7H,5,8-13H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZGRPKSFWZOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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